REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6](Cl)=[CH:5][CH:4]=1.[C:10]1([CH3:19])[CH:15]=[CH:14][CH:13]=[C:12]([C:16](=[O:18])[CH3:17])[CH:11]=1.P>C1(C)C=CC=CC=1.C(Cl)C=CC1C=CC=CC=1.[Pd]>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:17][C:16]([C:12]2[CH:11]=[C:10]([CH3:19])[CH:15]=[CH:14][CH:13]=2)=[O:18])=[CH:5][CH:4]=1 |f:4.5|
|
Name
|
|
Quantity
|
141.7 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
336.2 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)C(C)=O)C
|
Name
|
|
Quantity
|
18.4 mg
|
Type
|
reactant
|
Smiles
|
P
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
palladium cinnamyl chloride
|
Quantity
|
7.8 mg
|
Type
|
catalyst
|
Smiles
|
C(C=CC1=CC=CC=C1)Cl.[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This reaction is carried out in the same manner as the reaction in example 3
|
Type
|
CUSTOM
|
Details
|
at 110° C.
|
Type
|
CUSTOM
|
Details
|
for 23 h
|
Duration
|
23 h
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)CC(=O)C=1C=C(C=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 176.4 mg | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |